molecular formula C19H19NO9 B12733564 Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- CAS No. 147029-70-7

Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)-

Cat. No.: B12733564
CAS No.: 147029-70-7
M. Wt: 405.4 g/mol
InChI Key: XDTVKCFMTFAIDV-IQRFUGTFSA-N
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Description

Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- is a complex organic compound that features both a mannopyranosyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- typically involves the reaction of 4-nitrobenzophenone with alpha-D-mannopyranosylphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction conditions often include the use of solvents such as acetone or dimethyl sulfoxide (DMSO) and may require specific temperature and pH settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be scaled up with considerations for cost-effectiveness, safety, and environmental impact. Techniques such as thin layer chromatography (TLC) are used to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets. The mannopyranosyl group can bind to carbohydrate-binding proteins, influencing various biological pathways. The nitrophenyl group can undergo redox reactions, affecting cellular processes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- is unique due to the presence of both a mannopyranosyl group and a nitrophenyl group.

Properties

CAS No.

147029-70-7

Molecular Formula

C19H19NO9

Molecular Weight

405.4 g/mol

IUPAC Name

(4-nitrophenyl)-[4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methanone

InChI

InChI=1S/C19H19NO9/c21-9-14-16(23)17(24)18(25)19(29-14)28-13-7-3-11(4-8-13)15(22)10-1-5-12(6-2-10)20(26)27/h1-8,14,16-19,21,23-25H,9H2/t14-,16-,17+,18+,19+/m1/s1

InChI Key

XDTVKCFMTFAIDV-IQRFUGTFSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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